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The influenza A virus matrix protein 1 (M1) contains a highly conserved epitope, M1 (58-66),

with the amino acid sequence GILGFVFTL. This peptide is a critical target for the cellular

immune response, particularly cytotoxic T lymphocytes (CTLs), which are essential for clearing

viral infections. The effectiveness of this immune response is largely dictated by an individual's

Human Leukocyte Antigen (HLA) background, as different HLA molecules vary in their ability to

present this peptide to T cells. This guide provides a comparative analysis of M1 (58-66)

immunodominance in the context of different HLA alleles, supported by experimental data, to

aid in vaccine design and immunotherapy development.

Quantitative Analysis of M1 (58-66)-Specific T Cell
Responses
The immunodominance of the M1 (58-66) epitope is most prominently observed in individuals

expressing the HLA-A*02:01 allele.[1][2] However, research has revealed that this peptide can

also be presented by other HLA alleles, leading to a broader potential for immune recognition

across the human population. The following tables summarize the quantitative data from

studies investigating the frequency of M1 (58-66)-specific CD8+ T cells in various HLA

contexts.
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HLA Allele
Frequency of
Responding
Donors

Percentage of
CD107a+ CD8+
T cells (Range)

Percentage of
IFN-γ+ CD8+ T
cells (Range)

Reference

HLA-A02:01 100% (8/8) 14.3% - 45.7% 8.3% - 25.3% [1]

HLA-A02-

negative (HLA-

C*08 positive)

57% (4/7) 1.2% - 5% 1.9% - 4.8% [1]

Table 1: Comparison of M1 (58-66)-Specific CD8+ T Cell Responses in HLA-A02:01 Positive
vs. HLA-A02-Negative Donors. Data shows a significantly higher frequency and magnitude of

response in HLA-A*02:01 positive individuals.

The presence of other HLA alleles can significantly influence the immunodominance hierarchy

of the M1 (58-66) response, even in individuals positive for HLA-A*02:01. This phenomenon,

known as immunodomination, can result in a diminished response to an otherwise dominant

epitope.
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Co-expressed HLA
Allele(s) with HLA-
A02:01

Effect on M1 (58-
66) Response

Quantitative
Observation

Reference

HLA-A01:01, HLA-

B08:01, HLA-B15:01,

HLA-B18:01, HLA-

B35:03

Subdominant

Response

The M1 (58-66)

response is not

immunodominant in

individuals co-

expressing these

alleles.

[3]

HLA-A01, HLA-A02,

HLA-B08, HLA-B35

Increased precursor

CTL frequency for

another epitope (NP

44-52)

A threefold increase in

CTLp frequency for

the HLA-A1-restricted

epitope NP 44–52

was observed.

[4]

HLA-B*27
Subdominant

Response

The precursor

frequency of CTLs for

the HLA-B8-restricted

epitope NP(380-388)

was threefold lower in

HLA-B27-positive

donors.

[4]

Table 2: Influence of Co-expressed HLA Alleles on the Immunodominance of the M1 (58-66)

Epitope in HLA-A*02:01 Positive Individuals.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of protocols for key assays used to quantify M1 (58-66)

immunodominance.

Intracellular Cytokine Staining (ICS) for IFN-γ and
CD107a
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This assay is used to identify and quantify antigen-specific T cells based on their production of

cytokines (e.g., IFN-γ) and degranulation (measured by surface expression of CD107a) upon

stimulation.

Protocol Summary:

Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are stimulated with the M1

(58-66) peptide (typically at 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g.,

Brefeldin A or Monensin) for 4-6 hours at 37°C. A positive control (e.g., PMA/Ionomycin) and

a negative control (no peptide) are included.

Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against

surface markers, including CD8 and CD107a.

Fixation and Permeabilization: Cells are fixed with a fixation buffer (e.g., 4%

paraformaldehyde) and then permeabilized using a permeabilization buffer (e.g., containing

saponin).

Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody

against IFN-γ.

Flow Cytometry Analysis: Cells are acquired on a flow cytometer, and the percentage of

CD8+ T cells that are positive for IFN-γ and/or CD107a is determined.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting

cells at the single-cell level.

Protocol Summary:

Plate Coating: An ELISpot plate is coated with a capture antibody specific for IFN-γ and

incubated overnight at 4°C.

Blocking: The plate is washed and blocked with a blocking buffer (e.g., RPMI with 10% FBS)

to prevent non-specific binding.
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Cell Incubation: PBMCs are added to the wells along with the M1 (58-66) peptide (typically

1-10 µg/mL). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide)

are included. The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.

Detection: Cells are removed, and a biotinylated detection antibody specific for IFN-γ is

added to the wells.

Enzyme Conjugation: After washing, a streptavidin-enzyme conjugate (e.g., streptavidin-

alkaline phosphatase) is added.

Spot Development: A substrate is added that is converted by the enzyme into a colored,

insoluble spot at the location of each cytokine-secreting cell.

Analysis: The spots are counted using an automated ELISpot reader, and the results are

expressed as spot-forming units (SFU) per million cells.

Peptide-HLA Binding Assay
These assays measure the affinity of a peptide for a specific HLA molecule, which is a key

determinant of its immunogenicity.

Protocol Summary (Competition-based Cellular Assay):

Cell Line: A cell line expressing the HLA allele of interest (e.g., T2 cells for HLA-A*02:01,

which are TAP-deficient and have "empty" HLA molecules on their surface) is used.

Peptide Incubation: The cells are incubated with a known high-affinity, fluorescently labeled

reference peptide and varying concentrations of the unlabeled test peptide (M1 58-66).

Stabilization: The binding of the peptides stabilizes the HLA molecules on the cell surface.

Staining: The cells are stained with a fluorescently labeled antibody that recognizes the

specific HLA molecule.

Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of the HLA staining is

measured by flow cytometry. The ability of the test peptide to compete with the reference

peptide for binding is determined by the reduction in MFI. The concentration of the test
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peptide that results in 50% inhibition of the reference peptide binding (IC50) is calculated as

a measure of binding affinity.

Visualizing the Landscape of M1 (58-66)
Immunodominance
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of

the complex relationships governing M1 (58-66) immunodominance.
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Caption: Antigen processing and presentation pathway for the influenza M1 (58-66) epitope.
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Caption: Experimental workflow for assessing M1 (58-66)-specific T cell responses.
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Caption: Logical relationship of HLA alleles influencing M1 (58-66) immunodominance.

Conclusion
The immunodominance of the influenza M1 (58-66) epitope is a complex trait heavily

influenced by an individual's HLA background. While HLA-A02:01 is the primary restricting
allele associated with a strong and frequent CTL response, the ability of other alleles, such as
HLA-C08, to present this peptide should not be overlooked.[1] Furthermore, the interplay

between different HLA alleles within an individual can significantly alter the immunodominance

hierarchy. These findings have important implications for the design of T-cell based "universal"

influenza vaccines, suggesting that targeting a broader range of HLA restrictions and

considering the impact of HLA haplotypes will be crucial for inducing protective immunity across

a diverse population. For drug development professionals, understanding these nuances is key

to designing effective immunotherapies that leverage the cellular immune response to combat

influenza infection. Overall, the IAV-specific CTL response is smaller in individuals who do not

express HLA-A*02:01.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]

2. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]

3. mdpi.com [mdpi.com]

4. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]

5. pnas.org [pnas.org]

To cite this document: BenchChem. [A Comparative Guide to M1 (58-66) Immunodominance
Across Diverse HLA Backgrounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612792#m1-58-66-immunodominance-in-different-
hla-backgrounds]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://journals.asm.org/doi/10.1128/jvi.00855-14
https://www.pnas.org/doi/10.1073/pnas.1503245112
https://www.benchchem.com/product/b612792?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/10.1128/jvi.00855-14
https://www.sb-peptide.com/project/flum1-58-66-peptide-gilgfvftl/
https://www.mdpi.com/1999-4915/13/6/1080
https://www.peptides.de/Influenza-A-M1-58-66-HLA-A-02-01/EP07854-1
https://www.pnas.org/doi/10.1073/pnas.1503245112
https://www.benchchem.com/product/b612792#m1-58-66-immunodominance-in-different-hla-backgrounds
https://www.benchchem.com/product/b612792#m1-58-66-immunodominance-in-different-hla-backgrounds
https://www.benchchem.com/product/b612792#m1-58-66-immunodominance-in-different-hla-backgrounds
https://www.benchchem.com/product/b612792#m1-58-66-immunodominance-in-different-hla-backgrounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

